Xylotubercidin

Übersicht

Beschreibung

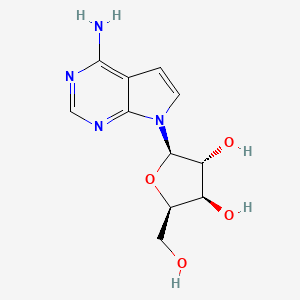

Xylotubercidin is a derivative of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside. It is known for its potent antiviral properties, particularly against herpes simplex virus type 2. The compound features a xylosyl group attached to the tubercidin structure, enhancing its biological activity and selectivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of xylotubercidin typically involves the glycosylation of tubercidin with a xylosyl donor. This process can be achieved through various methods, including:

Chemical Glycosylation: Using a glycosyl halide or glycosyl phosphate in the presence of a Lewis acid catalyst.

Enzymatic Glycosylation: Employing glycosyltransferases to transfer the xylosyl group to tubercidin.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis, optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient glycosylation.

Analyse Chemischer Reaktionen

Types of Reactions: Xylotubercidin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its antiviral properties.

Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, potentially enhancing their biological activities.

Wissenschaftliche Forschungsanwendungen

Xylotubercidin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

Biology: Investigated for its antiviral properties, particularly against herpes simplex virus type 2.

Medicine: Explored as a potential therapeutic agent for viral infections and certain cancers.

Industry: Utilized in the development of antiviral drugs and as a research tool in biochemical studies.

Wirkmechanismus

Xylotubercidin exerts its effects by incorporating into the DNA and RNA of viruses, inhibiting their replication. The compound targets viral polymerases, disrupting the synthesis of nucleic acids and ultimately leading to the inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Tubercidin: The parent compound, known for its broad-spectrum antiviral and antitumor activities.

Toyocamycin: Another pyrrolo[2,3-d]pyrimidine nucleoside with similar antiviral properties.

Sangivamycin: A closely related compound with potent antiviral and antitumor activities.

Uniqueness of Xylotubercidin: this compound’s unique xylosyl group enhances its selectivity and potency against specific viruses, such as herpes simplex virus type 2. This modification distinguishes it from other similar compounds, making it a valuable tool in antiviral research and potential therapeutic applications .

Biologische Aktivität

Xylotubercidin is a pyrrolo[2,3-d]pyrimidine nucleoside analog that has garnered attention for its biological activities, particularly against viral infections and potential anti-cancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is structurally related to tubercidin, a known nucleoside antibiotic. It has been shown to exhibit potent antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), with reduced cytotoxicity compared to its parent compound. The mechanism of action involves interference with RNA and protein synthesis rather than direct inhibition of DNA synthesis .

2. Antiviral Activity

In Vitro Studies:

this compound has demonstrated significant antiviral potency against HSV-2 in vitro. The compound selectively inhibits viral replication while exhibiting lower cytotoxic effects on host cells compared to tubercidin .

In Vivo Studies:

In animal models, this compound has shown efficacy against HSV-2 infections. Mice treated with this compound exhibited reduced viral loads and improved survival rates compared to untreated controls .

| Study Type | Virus | Efficacy | Cytotoxicity |

|---|---|---|---|

| In Vitro | HSV-1 | Moderate | Low |

| In Vitro | HSV-2 | High | Lower than tubercidin |

| In Vivo | HSV-2 | Significant | Not reported |

3. Anti-Cancer Potential

Recent studies have explored the potential of this compound as an anti-cancer agent, particularly in pancreatic cancer models. The compound has been found to inhibit cell proliferation and induce apoptosis in pancreatic ductal adenocarcinoma (PDA) cell lines.

Mechanism of Action:

Research indicates that this compound targets the kinase Haspin, which is overexpressed in PDA cells. Inhibition of Haspin leads to decreased phosphorylation of Histone H3 at threonine 3, disrupting the H3-survivin complex essential for cell cycle progression and survival .

Case Study:

A study involving murine models showed that treatment with this compound resulted in a significant reduction in tumor volume and weight compared to control groups. The treatment led to increased apoptotic signaling as evidenced by markers such as cleaved Caspase-3 .

| Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound | 70 | 50 |

4. Safety and Toxicity

While this compound exhibits promising biological activity, safety profiles are crucial for its potential therapeutic applications. Early studies suggest that it has a favorable safety profile with lower nephrotoxicity compared to tubercidin. However, further clinical evaluations are necessary to establish its safety in human subjects .

5. Conclusion

This compound represents a compelling candidate for further research due to its potent antiviral properties and potential anti-cancer effects. Its ability to selectively inhibit viral replication while minimizing cytotoxicity makes it an attractive option for therapeutic development. Ongoing studies will be essential to fully elucidate its mechanisms of action and therapeutic potential in both viral infections and cancer treatment.

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7+,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-FBSDJGSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64526-29-0 | |

| Record name | Xylotubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064526290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.